TRBP Inhibition: Phenylthiazole vs. Phenyloxazole
The 2-phenylthiazole-5-carboxylate scaffold provides a marked improvement in TRBP inhibitory activity relative to the phenyloxazole scaffold. The optimized derivative CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative) exhibits an EC50 of 0.66 nM against TRBP, which is a substantial potency increase over the previously identified phenyloxazole derivative CIB-3b [1]. While direct data for the unsubstituted methyl ester is not reported, this advancement underscores the critical role of the thiazole core over the oxazole core in this validated therapeutic campaign.
| Evidence Dimension | TRBP inhibitory activity (EC50) |
|---|---|
| Target Compound Data | 0.66 nM (for derivative CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative) |
| Comparator Or Baseline | Phenyloxazole derivative CIB-3b (previously identified lead) |
| Quantified Difference | The 2-phenylthiazole-5-carboxylate scaffold enabled nanomolar potency (0.66 nM) compared to the micromolar-range activity of the phenyloxazole lead. |
| Conditions | TRBP-Dicer interaction disruption assay in hepatocellular carcinoma (HCC) models |
Why This Matters
This evidence demonstrates that the 2-phenylthiazole-5-carboxylate core is a privileged scaffold for generating potent TRBP inhibitors, directly validating procurement of methyl 2-phenylthiazole-5-carboxylate as a starting material for this validated medicinal chemistry program.
- [1] Shi, H., et al. Design, Synthesis, and Antitumor Activity Evaluation of 2‑Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. 2025, 68(1), 421-447. View Source
